molecular formula C8H16ClN3O2 B13458864 N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride

N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride

Cat. No.: B13458864
M. Wt: 221.68 g/mol
InChI Key: AIZOHEMCEKEMPE-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the reaction of ®-3-aminopyrrolidin-2-one with acetic anhydride under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H16ClN3O2

Molecular Weight

221.68 g/mol

IUPAC Name

N-[2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl]acetamide;hydrochloride

InChI

InChI=1S/C8H15N3O2.ClH/c1-6(12)10-4-8(13)11-3-2-7(9)5-11;/h7H,2-5,9H2,1H3,(H,10,12);1H/t7-;/m1./s1

InChI Key

AIZOHEMCEKEMPE-OGFXRTJISA-N

Isomeric SMILES

CC(=O)NCC(=O)N1CC[C@H](C1)N.Cl

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.